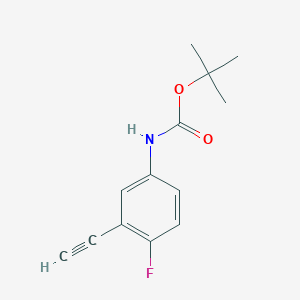
Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is a chemical compound with the CAS Number: 1373338-11-4 . It has a molecular weight of 235.26 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is1S/C13H14FNO2/c1-5-9-8-10 (6-7-11 (9)14)15-12 (16)17-13 (2,3)4/h1,6-8H,2-4H3, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis Methods : Zhao et al. (2017) discussed the synthesis of a compound closely related to Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate. They established a rapid synthetic method, optimizing the process to achieve high yields (Zhao, Guo, Lan, & Xu, 2017).
Chemoselective Transformations : Sakaitani and Ohfune (1990) explored the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research provides insights into the versatility of carbamates in chemical synthesis (Sakaitani & Ohfune, 1990).
Applications in Organic Synthesis
- Building Blocks in Organic Synthesis : Guinchard et al. (2005) described tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as novel species behaving as N-(Boc)-protected nitrones. Their research demonstrates the potential of these compounds as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Fluorescence and Photophysical Properties
- Fluorescence Materials : Huang et al. (2014) synthesized a series of materials based on tert-butyl groups, focusing on their photophysical properties. This research is crucial for understanding how tert-butyl derivatives can be utilized in materials science, particularly in fluorescence applications (Huang et al., 2014).
Environmental Applications
- Deprotection in Synthesis : Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates. Their findings are significant for environmentally benign reactions in organic synthesis (Li et al., 2006).
Advanced Material Synthesis
Polymer Solar Cells : Cheng, Li, and Zhan (2014) used tert-butyl derivatives in the fabrication of ternary blend polymer solar cells. This highlights the role of such compounds in developing advanced materials for energy applications (Cheng, Li, & Zhan, 2014).
Electroluminescence Properties : Zych et al. (2017) investigated the influence of tert-butyl groups on the electroluminescence properties of certain compounds. This research contributes to the understanding of how tert-butyl derivatives can be used in electronic and optoelectronic devices (Zych et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-5-9-8-10(6-7-11(9)14)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYSYFFXIQNKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

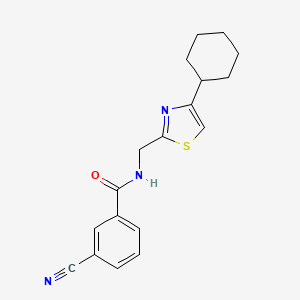

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)
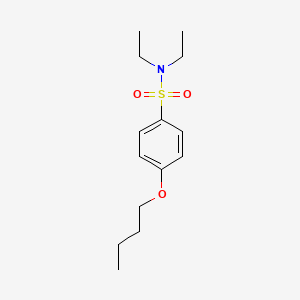


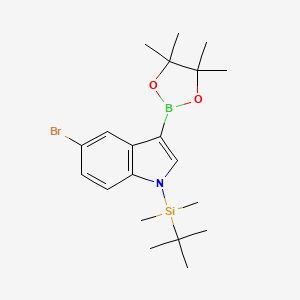
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)
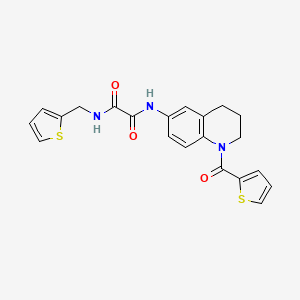
![N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2399295.png)
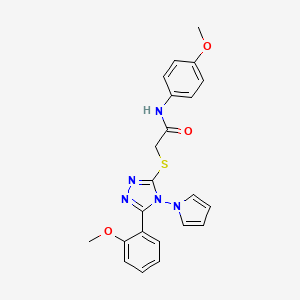
![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)
